Tris(2,2,3,3,3-pentafluoropropyl)phosphate

Übersicht

Beschreibung

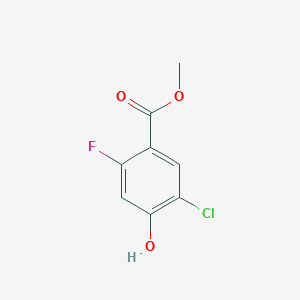

Tris(2,2,3,3,3-pentafluoropropyl)phosphate is a chemical compound with the molecular formula C9H6F15O4P . It has an average mass of 494.091 Da and a monoisotopic mass of 493.976410 Da .

Molecular Structure Analysis

The InChI code for this compound is1S/C9H6F15O4P/c10-4(11,7(16,17)18)1-26-29(25,27-2-5(12,13)8(19,20)21)28-3-6(14,15)9(22,23)24/h1-3H2 . The Canonical SMILES is C(C(C(F)(F)F)(F)F)OP(=O)(OCC(C(F)(F)F)(F)F)OCC(C(F)(F)F)(F)F . Physical And Chemical Properties Analysis

This compound has a density of 1.6±0.1 g/cm3 . Its boiling point is 224.1±40.0 °C at 760 mmHg . The vapour pressure is 0.1±0.4 mmHg at 25°C . The enthalpy of vaporization is 44.2±3.0 kJ/mol . The flash point is 89.3±27.3 °C . The index of refraction is 1.309 .Wissenschaftliche Forschungsanwendungen

1. Enhancement in Lithium-Ion Batteries

Tris(2,2,3,3,3-pentafluoropropyl) phosphate, along with other phosphorus-containing molecules, has been studied for its potential to improve the stability and safety of lithium-ion batteries. Research indicates that this compound, as an electrolyte additive, can enhance cycling performance in high-voltage batteries and create a non-flammable electrolyte formulation. Such modifications in the electrolyte could influence the cathode electrolyte interphase (CEI) thickness, morphology, and composition, which are critical factors for battery performance and safety (Aspern et al., 2017).

2. Flame Retardancy

Tris(2,2,3,3,3-pentafluoropropyl) phosphate is related to organophosphate flame retardants (PFRs) used in consumer products. The widespread use of these compounds has led to their persistence in the environment. For instance, certain chlorinated PFRs have emerged as environmental pollutants. The degradation of such compounds, including the removal of chlorine atoms, is crucial for environmental remediation, and specific bacterial strains capable of degrading these compounds have been isolated (Takahashi et al., 2010).

3. Involvement in Environmental Pollution and Health Risks

Studies on tris(2,3-dibromopropyl) phosphate, a flame retardant closely related to tris(2,2,3,3,3-pentafluoropropyl) phosphate, have shown its mutagenicity and potential environmental pollution concerns. These compounds are used extensively in textiles and have raised alarms due to their detectable presence in fabrics and associated health risks (Prival et al., 1977).

4. Biodegradation and Human Exposure

Investigations into the metabolism of phosphate flame retardants and plasticizers like tris(2,2,3,3,3-pentafluoropropyl) phosphate have been conducted to understand their bioavailability and toxicity in humans. These studies are essential for assessing the impact of human exposure to these compounds and their potential health risks (Van den Eede et al., 2013).

5. Chemical Separation and Extraction

Tris(2,2,3,3,3-pentafluoropropyl) phosphate, as part of the larger family of organophosphate compounds, has been explored for its utility in chemical separation processes. For example, tris(2-ethylhexyl)phosphate, a similar compound, has been used as an extractant for separating scandium(III) and yttrium(III) from various media, showcasing the potential for chemical extraction and separation applications (Chhatre & Shinde, 1998).

Eigenschaften

IUPAC Name |

tris(2,2,3,3,3-pentafluoropropyl) phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F15O4P/c10-4(11,7(16,17)18)1-26-29(25,27-2-5(12,13)8(19,20)21)28-3-6(14,15)9(22,23)24/h1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDOOXJCSVYVMQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(F)F)OP(=O)(OCC(C(F)(F)F)(F)F)OCC(C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F15O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301026701 | |

| Record name | Tris(2,2,3,3,3-pentafluoropropyl)phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301026701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

494.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25476-41-9 | |

| Record name | Tris(2,2,3,3,3-pentafluoropropyl)phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301026701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3,5,6-Tetrafluoro-4-{[2-oxo-2-(2,3,4-trifluoroanilino)ethyl]thio}benzoic acid](/img/structure/B3040849.png)

![N1-{3-[(2,5,6-trichloropyrimidin-4-yl)amino]phenyl}-3-(trifluoromethyl)benzamide](/img/structure/B3040855.png)

![N1-{3-[(2,5,6-trichloropyrimidin-4-yl)amino]phenyl}-4-(trifluoromethyl)benzene-1-sulphonamide](/img/structure/B3040857.png)

![N1-(5-([2-Oxo-2-(2,3,4-trifluoroanilino)ethyl]thio)-1,3,4-thiadiazol-2-YL)-2-chloroacetamide](/img/structure/B3040859.png)

![2-{[5-(Trifluoromethyl)-2-pyridyl]sulphonyl}ethyl 2,3,3-trichloroacrylate](/img/structure/B3040863.png)

![Ethyl 4-[(2-chloro-3-pyridyl)oxy]-5,8-difluoroquinoline-3-carboxylate](/img/structure/B3040864.png)

![Ethyl (2E)-2-[(2,4-difluorophenyl)hydrazinylidene]-2-(2-formamido-1,3-thiazol-4-yl)acetate](/img/structure/B3040870.png)

![2-[6-Methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanylethanol](/img/structure/B3040871.png)